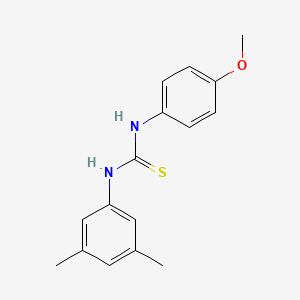![molecular formula C17H18N2S B5723010 4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline](/img/structure/B5723010.png)
4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline, also known as DMTB, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a thioaniline derivative that has been found to exhibit various biochemical and physiological effects, making it an interesting subject for further investigation.
Mecanismo De Acción
The mechanism of action of 4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline has been the subject of much research. It has been found to inhibit PKC activity by binding to the enzyme's regulatory domain, thereby preventing its activation. This leads to downstream effects such as activation of caspase-3 and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline has been found to exhibit various biochemical and physiological effects. In addition to its effects on PKC activity, it has been found to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce the levels of reactive oxygen species (ROS) in cells. These effects make it a promising candidate for further investigation as a potential therapeutic agent for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline has several advantages and limitations for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. However, it is also highly reactive and can be toxic to cells at high concentrations. Careful dosing and handling is required to ensure accurate and reproducible results.
Direcciones Futuras
There are several future directions for research on 4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline. One area of focus is its potential as a therapeutic agent for cancer treatment. Further investigation is needed to determine its efficacy in vivo and to identify potential side effects. Other areas of research include its potential as a tool for studying PKC signaling pathways and its effects on other cellular processes. Overall, 4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline has great potential for further investigation as a valuable tool in scientific research.
Métodos De Síntesis
The synthesis of 4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline involves the reaction of 3,4-dihydroisoquinoline with thiophosgene, followed by reaction with aniline. This method has been described in detail in various scientific publications, and has been found to be an effective way of producing high-quality 4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline for research purposes.
Aplicaciones Científicas De Investigación
4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline has been studied extensively for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, including inhibition of protein kinase C (PKC) activity, activation of caspase-3, and induction of apoptosis in cancer cells. These effects make it a promising candidate for further investigation as a potential therapeutic agent for cancer treatment.
Propiedades
IUPAC Name |
4-[(3,3-dimethyl-4H-isoquinolin-1-yl)sulfanyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2S/c1-17(2)11-12-5-3-4-6-15(12)16(19-17)20-14-9-7-13(18)8-10-14/h3-10H,11,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYBULGMLWMSNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)SC3=CC=C(C=C3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6162107 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


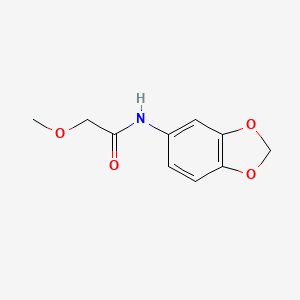

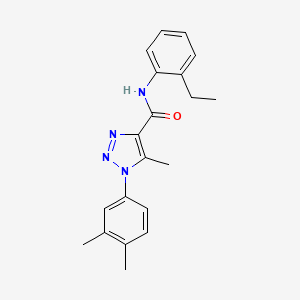
![5,5-dimethyl-2-{[(4-methyl-1-piperidinyl)carbonyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5722955.png)
![4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5722962.png)
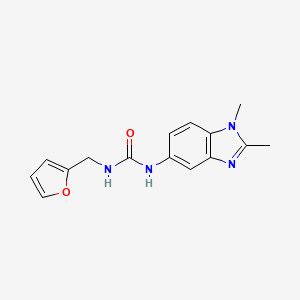
![6-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5722991.png)
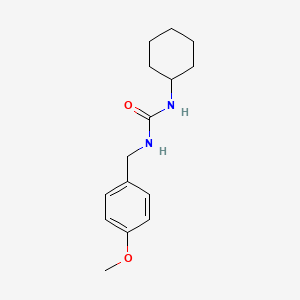
![3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5723007.png)



